A Technical Guide to the Structure Elucidation of 3-aminoquinoxaline-2-carboxylic Acid
A Technical Guide to the Structure Elucidation of 3-aminoquinoxaline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the analytical methodologies employed in the structural elucidation of 3-aminoquinoxaline-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The unambiguous confirmation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for the rational design of novel therapeutic agents. This document details the primary spectroscopic and crystallographic techniques, presents expected quantitative data, and outlines comprehensive experimental protocols.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 3-aminoquinoxaline-2-carboxylic acid serves as a crucial intermediate in the synthesis of more complex quinoxaline-based molecules. Its structural framework, featuring amino and carboxylic acid functional groups on the quinoxaline core, allows for diverse chemical modifications. Accurate structural characterization is the foundational step for any research and development involving this compound.
The elucidation process relies on a synergistic application of multiple analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each method provides unique and complementary pieces of information that, when combined, create a complete and unambiguous picture of the molecular architecture.
Synthesis Overview
While numerous synthetic routes exist for quinoxaline derivatives, a common and effective strategy for preparing the 3-aminoquinoxaline-2-carboxylic acid core involves a two-step process. The synthesis typically begins with the nucleophilic aromatic substitution (SNAr) reaction of an appropriate amine with an activated precursor like 3-chloroquinoxaline-2-carboxylic acid ethyl ester. This is followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.
Caption: General synthesis of 3-aminoquinoxaline-2-carboxylic acid.
Spectroscopic and Crystallographic Analysis
The core of structure elucidation lies in the detailed analysis of spectroscopic and crystallographic data.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-aminoquinoxaline-2-carboxylic acid, both ¹H and ¹³C NMR are essential.
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¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their connectivity. The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern of signals corresponding to the four protons on the benzene portion of the quinoxaline ring. The amino (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and often appear as broad singlets; their chemical shifts can vary significantly depending on the solvent and concentration.[1] The signal for the carboxylic acid proton is characteristically found far downfield (10-14 ppm).[1]
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-170 ppm region.[1] The aromatic and heterocyclic carbons of the quinoxaline core will resonate between approximately 120 and 155 ppm.[2]
Table 1: Representative NMR Spectroscopic Data (Data inferred from closely related structures in DMSO-d₆)
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 13.0 - 14.0 (broad s, 1H) | 167.0 - 168.0 |
| Amino (-NH₂) | 7.0 - 8.5 (broad s, 2H) | - |
| Quinoxaline Aromatic (C-H) | 7.4 - 8.1 (m, 4H) | 124.0 - 136.0 |
| Quinoxaline Quaternary (C-N, C-C) | - | 135.0 - 155.0 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is based on analysis of similar structures.[2]
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
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Expected Data: For 3-aminoquinoxaline-2-carboxylic acid (C₉H₇N₃O₂), the expected exact mass is approximately 189.0538 Da. In electrospray ionization (ESI) mode, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 190.0611 or the deprotonated ion [M-H]⁻ at m/z 188.0466.[3] A common fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid group.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₈N₃O₂⁺ | 190.0611 |
| [M-H]⁻ | C₉H₆N₃O₂⁻ | 188.0466 |
| [M+Na]⁺ | C₉H₇N₃O₂Na⁺ | 212.0430 |
IR spectroscopy is used to identify the presence of specific functional groups.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1680-1720 (strong) |
| Amine | N-H stretch | 3300-3500 (medium, two bands) |
| Aromatic Ring | C=C / C=N stretch | 1500-1650 (medium) |
| Aromatic Ring | C-H stretch | >3000 (weak) |
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[4][5] It yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique is invaluable for confirming the overall connectivity and stereochemistry, resolving any ambiguities from spectroscopic data.[4] While no public crystal structure for the parent 3-aminoquinoxaline-2-carboxylic acid is currently available, analysis of related quinoxaline derivatives has been crucial in confirming their tautomeric forms and substitution patterns.[6]
Experimental Protocols
Detailed and standardized protocols are critical for obtaining high-quality, reproducible data.
Caption: A typical workflow for small molecule structure elucidation.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).[2]
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¹H NMR Acquisition:
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Set the spectral width to cover a range of -2 to 16 ppm.
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Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
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Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Set the spectral width to cover a range of 0 to 220 ppm.
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Use a proton-decoupled pulse sequence.
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A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024-4096) are typically required due to the low natural abundance of ¹³C.
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Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Agilent 1100 HPLC with a Waters ZQ or Micromass Quattro Micro mass spectrometer).
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Chromatography:
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Column: Use a reverse-phase C18 column (e.g., 4.6 x 30 mm, 3.5 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Run a linear gradient from 5% B to 95% B over several minutes at a flow rate of 1-2 mL/min.
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Mass Spectrometry:
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Ionization: Use electrospray ionization (ESI) in both positive and negative modes.
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Analysis: Scan a mass range of m/z 100-500 to detect the molecular ion and common fragments.
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Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
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Data Collection:
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Mount a suitable crystal on a goniometer head.
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Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often at a low temperature (e.g., 100 K) to minimize thermal motion.
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Structure Solution and Refinement:
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Process the diffraction data to obtain a set of structure factors.
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Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
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Build a molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data until the model converges with a good fit.
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Visualization of Molecular Structure
Caption: 2D structure of 3-aminoquinoxaline-2-carboxylic acid.
Conclusion
The structural elucidation of 3-aminoquinoxaline-2-carboxylic acid is a systematic process that relies on the convergence of evidence from multiple, powerful analytical techniques. While NMR and MS provide the primary framework of connectivity and molecular formula, IR confirms the presence of key functional groups. For absolute and unambiguous proof of structure, especially in cases of potential tautomerism or isomerism, single-crystal X-ray crystallography remains the gold standard. The protocols and data presented in this guide serve as a comprehensive resource for researchers working with this important heterocyclic compound, ensuring a solid foundation for further studies in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
